A Technical Guide to 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole: Synthesis, Applications, and Safe Handling
A Technical Guide to 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole: Synthesis, Applications, and Safe Handling
Chemical Identity and Predicted Properties
4-(4-Fluorophenyl)-1-trityl-1H-pyrazole is an N-protected derivative of 4-(4-fluorophenyl)-1H-pyrazole. The trityl (triphenylmethyl) group is a bulky protecting group frequently used in organic synthesis to selectively block a reactive N-H site on heterocycles like pyrazole. This protection allows for subsequent chemical modifications at other positions of the molecule without interference from the acidic pyrazole proton.
Molecular Structure
The structure consists of a central pyrazole ring substituted at the C4 position with a 4-fluorophenyl group and at the N1 position with a trityl group.
Caption: Key components of the target molecule.
Key Identifiers and Physicochemical Properties
As this compound is not commercially cataloged, its identifiers and properties are based on its precursors. The key precursor is 4-(4-Fluorophenyl)-1H-pyrazole. Note that tautomerism can lead to this being named 3- or 5-(4-fluorophenyl)-1H-pyrazole in different databases.
| Property | Value | Source / Comment |
| Precursor CAS Number | 154258-82-9 (for 3-(4-Fluorophenyl)-1H-pyrazole) | PubChem[1] |
| Molecular Formula | C₂₈H₂₁FN₂ | Calculated |
| Molecular Weight | 404.49 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Based on tritylated compounds and the pyrazole precursor. |
| Solubility | Predicted: Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water. | The bulky, nonpolar trityl group dictates solubility.[2] |
| Melting Point | Not determined. Expected to be >100 °C. | Based on similar structures.[2] |
Synthesis and Characterization
The synthesis of 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole is reliably achieved through a two-stage process: first, the construction of the pyrazole ring, followed by its N-protection with the trityl group.
Synthetic Workflow
The overall process involves the condensation of a β-diketone precursor with hydrazine to form the pyrazole core, which is then protected.
Caption: Two-stage synthesis workflow diagram.
Detailed Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole
Stage 1: Synthesis of 4-(4-Fluorophenyl)-1H-pyrazole
This protocol is adapted from standard Knorr pyrazole synthesis methodologies.[3][4]
-
Formation of the β-Diketone Intermediate:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere (Argon or Nitrogen), add 1-(4-fluorophenyl)acetone (1.0 eq) dropwise.
-
Following the addition, add ethyl formate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into ice-cold water and acidify to pH ~5 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)-1,3-butanedione intermediate. This is often used in the next step without further purification.
-
-
Pyrazole Ring Formation:
-
Dissolve the crude β-diketone intermediate in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(4-fluorophenyl)-1H-pyrazole.
-
Stage 2: N-Tritylation
This is a standard N-alkylation procedure.[5]
-
Reaction Setup:
-
Dissolve 4-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (NEt₃) (1.2-1.5 eq) as a non-nucleophilic base. The use of a hindered amine base like NEt₃ is critical to scavenge the HCl byproduct without competing in the reaction.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Trityl Chloride:
-
In a separate flask, dissolve trityl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the trityl chloride solution dropwise to the pyrazole solution over 15-30 minutes. Trityl chloride is highly moisture-sensitive and corrosive; handle it with care in a dry environment.[6][7][8]
-
Allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor by TLC until the starting pyrazole is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the triethylammonium hydrochloride salt.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product will contain the target compound and triphenylmethanol (from hydrolysis of any excess trityl chloride).
-
Purify the crude material using silica gel column chromatography, typically with a hexanes/ethyl acetate gradient, to isolate the pure 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole.
-
Applications in Research and Development
The fluorophenyl-pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its versatile biological activities.[9][10] The trityl-protected form serves as a key intermediate for building more complex molecules.
-
Anti-inflammatory Agents: Many 1,5-diaryl-pyrazole derivatives are potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are crucial in inflammatory pathways.[11] The 4-fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties.[12]
-
Anticancer Drug Discovery: The pyrazole nucleus is present in numerous compounds investigated for anticancer activity, targeting various cell lines and pathways.[12][13]
-
Agrochemicals: Pyrazole derivatives are used in the development of herbicides and pesticides.[14]
-
Synthetic Intermediate: The primary role of 4-(4-Fluorophenyl)-1-trityl-1H-pyrazole is as a protected building block. The trityl group can be easily removed under acidic conditions, allowing for the late-stage introduction of other substituents at the N1 position, enabling the creation of diverse chemical libraries for drug screening.
Example Biological Pathway: p38 MAP Kinase Inhibition
Caption: Inhibition of the p38 MAPK inflammatory pathway.
Safety and Handling
Since no specific SDS exists for the final product, this safety assessment is based on the primary hazardous reagent, Trityl Chloride , and general precautions for substituted pyrazoles.
Hazard Identification
| Reagent/Product Class | GHS Pictograms | Hazard Statements |
| Trityl Chloride | Corrosion, Environmental Hazard | H314: Causes severe skin burns and eye damage.[2][8]H335: May cause respiratory irritation.[8]H410: Very toxic to aquatic life with long lasting effects.[8][15] Reacts with water/moisture. |
| N-Aryl Pyrazoles | Irritant, Harmful | May cause skin and eye irritation. May be harmful if swallowed or inhaled. Handle in accordance with good industrial hygiene and safety practice.[9][16][17] |
| Final Product (Predicted) | Corrosion (due to potential residual reagents), Irritant | Assumed to be a skin and eye irritant. Handle as a chemical of unknown toxicity. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations, especially those involving trityl chloride and solvents, should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[18]
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA standards.[8][17]
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after. Avoid skin contact.[6][9]
-
Respiratory Protection: For weighing solids or if ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[8]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9] Wash hands thoroughly after handling.[16] Keep away from moisture and incompatible materials like strong oxidizing agents.[7]
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[8][17]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention as trityl chloride causes chemical burns.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Store locked up.[16] Due to the moisture sensitivity of trityl chloride, the final product should also be stored under anhydrous conditions.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]
References
-
Yusuf, M., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved February 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Trityl chloride. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Retrieved February 13, 2026, from [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Retrieved February 13, 2026, from [Link]
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Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters. Retrieved February 13, 2026, from [Link]
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Bekhit, A. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 13, 2026, from [Link]
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MP Biomedicals. (2014). 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. Retrieved February 13, 2026, from [Link]
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Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. ResearchGate. Retrieved February 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
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Schauperl, M., et al. (2020). Synthesis of new pyrazolo[6][7][12]triazines by cyclative cleavage of pyrazolyltriazenes. PMC. Retrieved February 13, 2026, from [Link]
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Pieczonka, A. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
De, S., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved February 13, 2026, from [Link]
-
Kumar, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 13, 2026, from [Link]
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